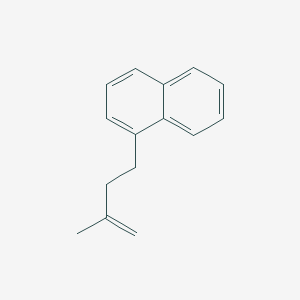
1-(3-Methylbut-3-en-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-3-enyl)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a 3-methylbut-3-enyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylbut-3-enyl)naphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with 3-methylbut-3-enyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of 1-(3-Methylbut-3-enyl)naphthalene may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbut-3-enyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its fully saturated analog.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Saturated naphthalene derivatives.
Substitution: Nitro-naphthalene or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-3-enyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Methylbut-3-enyl)naphthalene exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with cellular enzymes or receptors, leading to changes in cellular function. The compound’s ability to undergo redox reactions and form reactive intermediates can also contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylbut-3-enyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(3-Methylbut-3-enyl)anthracene: Contains an anthracene ring system, providing different electronic properties.
Uniqueness: 1-(3-Methylbut-3-enyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
81060-89-1 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(3-methylbut-3-enyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-12(2)10-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 |
InChI-Schlüssel |
QVRUABDMXCLYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


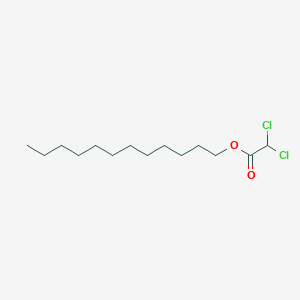
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
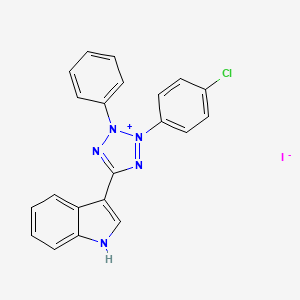
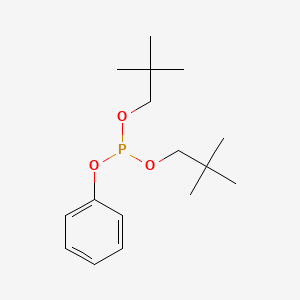
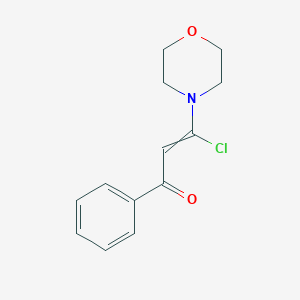
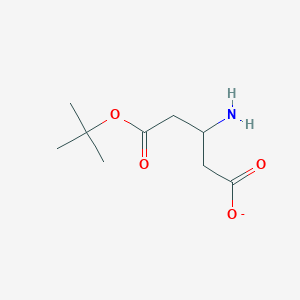

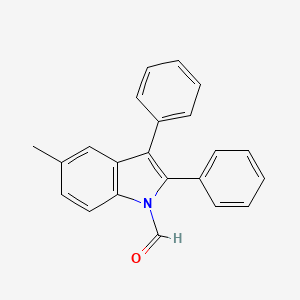
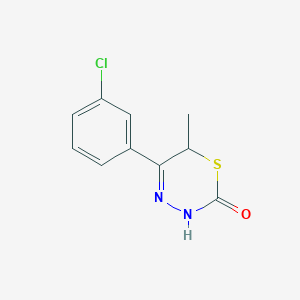
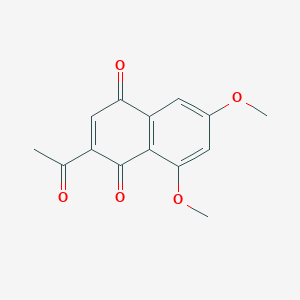
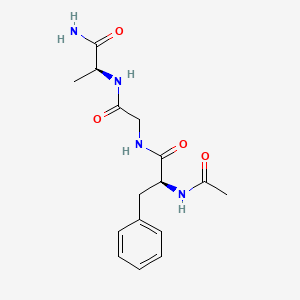
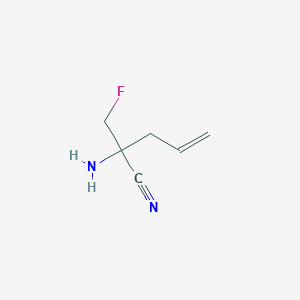
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
